molecular formula C6H5Cl2PS B166028 Phenylphosphonothioic dichloride CAS No. 3497-00-5

Phenylphosphonothioic dichloride

Cat. No. B166028
CAS RN: 3497-00-5
M. Wt: 211.05 g/mol
InChI Key: SXIWNIQDOJKDGB-UHFFFAOYSA-N
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Patent
US03988368

Procedure details

In a 100 cc autoclave, 42.35 g (0.25 mole) of thiophosphoryl trichloride, 19.53 g (0.25 mole) of benzene were charged, and the mixture was heated with stirring at 200° C for 4 hours. The reaction mixture was treated in accordance with the process of Example 1. No phenylphosphonothioic dichloride was produced.
Quantity
42.35 g
Type
reactant
Reaction Step One
Quantity
19.53 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([Cl:5])(Cl)([Cl:3])=[S:2].[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[C:6]1([P:1]([Cl:5])([Cl:3])=[S:2])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
42.35 g
Type
reactant
Smiles
P(=S)(Cl)(Cl)Cl
Name
Quantity
19.53 g
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring at 200° C for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in accordance with the process of Example 1

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P(=S)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.